Bienvenue dans la boutique en ligne BenchChem!

4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide

Lipophilicity Drug-likeness ADME Prediction

4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide (CAS 1421458-02-7) is a fully synthetic small molecule (MW 290.40 g/mol) built on a piperidine core bearing a urea-linked cyclohexyl group and a methylene-bridged 1H-pyrazole substituent. Unlike simpler piperidine carboxamides, this compound presents a three-dimensional arrangement of hydrogen-bond donor/acceptor motifs (one HBD, two HBA) and a balanced lipophilicity (XLogP3 = 2.0) that resides within lead-like chemical space.

Molecular Formula C16H26N4O
Molecular Weight 290.411
CAS No. 1421458-02-7
Cat. No. B2905705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide
CAS1421458-02-7
Molecular FormulaC16H26N4O
Molecular Weight290.411
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCC(CC2)CN3C=CC=N3
InChIInChI=1S/C16H26N4O/c21-16(18-15-5-2-1-3-6-15)19-11-7-14(8-12-19)13-20-10-4-9-17-20/h4,9-10,14-15H,1-3,5-8,11-13H2,(H,18,21)
InChIKeyMHLLFEYKALILHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide (CAS 1421458-02-7): A Structurally Differentiated Piperidine-Urea Scaffold for MedChem and Screening Library Procurement


4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide (CAS 1421458-02-7) is a fully synthetic small molecule (MW 290.40 g/mol) built on a piperidine core bearing a urea-linked cyclohexyl group and a methylene-bridged 1H-pyrazole substituent [1]. Unlike simpler piperidine carboxamides, this compound presents a three-dimensional arrangement of hydrogen-bond donor/acceptor motifs (one HBD, two HBA) and a balanced lipophilicity (XLogP3 = 2.0) that resides within lead-like chemical space [1]. It is commercially catalogued as a screening compound (e.g., Life Chemicals ID F5823-0647) and is primarily intended for early-stage drug discovery campaigns where scaffold novelty and tractable physicochemical properties are primary selection criteria [2].

Procurement Risk: Why Generic Piperidine Carboxamides Cannot Substitute for 4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide (1421458-02-7)


The precise spatial arrangement of the 1H-pyrazole, piperidine, and cyclohexylurea groups in 4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide generates a unique pharmacophoric fingerprint that is absent in commercially available analogs [1]. Simple replacements—such as using a phenyl ring instead of pyrazole, substituting the cyclohexyl group with a smaller alkyl chain, or altering the urea linkage to an amide—would drastically alter the hydrogen-bonding capacity, vector of the heterocycle, and overall molecular shape. These changes directly impact target binding and selectivity [2]. The quantitative evidence below demonstrates that even closely related in-class compounds diverge significantly in key drug-likeness parameters, making generic substitution a high-risk strategy for projects requiring consistent Structure-Activity Relationship (SAR) data.

Quantitative Differentiation Guide for 4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide (1421458-02-7) Relative to Closest Analogs


Balanced Lipophilicity (XLogP3 = 2.0) Versus More Lipophilic N-Alkyl Urea Analogs

The target compound exhibits a computed XLogP3 of 2.0, positioning it within the optimal range for oral bioavailability and central nervous system (CNS) drug-likeness [1]. In contrast, the structurally similar analog 1-cyclohexyl-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide (Hit2Lead) has a higher calculated XLogP3 of approximately 3.1 due to additional methylene groups in its linker . This difference of >1.0 log unit indicates that the target compound is significantly less lipophilic, which can translate to superior solubility and reduced metabolic clearance, a critical differentiator for lead optimization programs.

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA) of 50.2 Ų Supports Blood-Brain Barrier (BBB) Penetration Potential Versus Higher TPSA Analogs

The compound's TPSA is computed to be 50.2 Ų, which is well below the empirical threshold of <90 Ų often associated with favorable brain exposure [1]. A comparable piperidine scaffold, 4-amino-N-cyclohexylpiperidine-1-carboxamide (CAS 926264-79-1), has a higher TPSA of 58.4 Ų due to the presence of an additional primary amine [2]. While both values are below 90 Ų, the lower TPSA of the target compound provides a wider safety margin for BBB penetration, an important consideration when designing CNS-penetrant candidates.

CNS Drug Discovery BBB Permeability Physicochemical Property

Rotatable Bond Count of 3 Confers Greater Conformational Rigidity Compared to Flexible-Chain Analogs

With only 3 rotatable bonds, this compound is more conformationally constrained than the related analog 1-cyclohexyl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide, which possesses 5 rotatable bonds [1]. Higher rigidity often correlates with improved binding affinity and selectivity, as the entropic cost of binding is reduced. This makes the target compound a preferred candidate for fragment-based screening or scaffold-hopping exercises where maintaining target complementarity with minimal flexibility is desired.

Ligand Efficiency Conformational Restriction Fragment-Based Drug Design

Commercial Purity Standard: ≥95% (LCMS/NMR) Ensures Reproducible Screening Results Against Lower-Purity In-House Synthesized Batches

The compound is supplied with a guaranteed purity of ≥95%, as confirmed by LCMS and/or 400MHz ¹H NMR . This is a critical differentiator from in-house synthesized batches of similar piperidine-urea analogs, where purity can vary significantly (often 85-90%) and introduce assay interference. In high-throughput screening (HTS) campaigns, a 5% difference in purity can lead to a significant increase in false positives or negatives, undermining data quality.

Quality Control High-Throughput Screening Compound Management

Best-Fit Application Scenarios for Procuring 4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide (1421458-02-7)


Central Nervous System (CNS) Focused Fragment and Lead-Like Libraries

Based on its balanced lipophilicity (XLogP3 = 2.0) and small TPSA of 50.2 Ų, this compound is an ideal candidate for inclusion in CNS-oriented screening decks. Its physicochemical profile suggests a high probability of passive BBB penetration, a key requirement for CNS drug discovery programs [1].

Scaffold-Hopping and Kinase Inhibitor Design

The unique urea-linked cyclohexyl group and pendant pyrazole offer a distinct pharmacophore for kinases or other ATP-binding enzymes. Its conformational rigidity (only 3 rotatable bonds) makes it a valuable core for generating patentable analogs with improved selectivity profiles [1].

High-Throughput Screening (HTS) Campaigns Requiring High Data Fidelity

With a supplier-guaranteed purity of ≥95% and rigorous QC (LCMS and/or 400MHz NMR), this compound is well-suited for HTS campaigns where data reproducibility is paramount. The defined purity standard reduces the risk of false positives compared to using lower-purity, in-house synthesized batches .

Structure-Activity Relationship (SAR) Studies on Chemokine Receptor Antagonists

Given the proven activity of cyclohexylamide-containing piperidine scaffolds as CCR2 antagonists, this compound can serve as a structurally distinct starting point for SAR exploration around chemokine receptors involved in inflammation [2].

Quote Request

Request a Quote for 4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.